molecular formula C4H8N2O B13673483 3-Amino-4-hydroxybutanenitrile

3-Amino-4-hydroxybutanenitrile

Cat. No.: B13673483
M. Wt: 100.12 g/mol
InChI Key: DQMOBWMCVNATOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-hydroxybutanenitrile: is an organic compound with the molecular formula C4H8N2O It is a hydroxynitrile, meaning it contains both a hydroxy (-OH) and a nitrile (-CN) functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-4-hydroxybutanenitrile can be synthesized through several methods. One common approach involves the nucleophilic addition of hydrogen cyanide to an aldehyde or ketone, followed by subsequent reactions to introduce the amino group. For example, the reaction of 3-hydroxybutanenitrile with ammonia can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing with specific solvents, using catalysts, and controlling temperature and pressure to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-hydroxybutanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Various electrophiles can be used to introduce different substituents at the amino group.

Major Products Formed:

Scientific Research Applications

3-Amino-4-hydroxybutanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-4-hydroxybutanenitrile involves its interaction with various molecular targets and pathways. The hydroxy and amino groups allow it to participate in hydrogen bonding and other interactions with biological molecules. This can affect enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

    3-Hydroxybutanenitrile: Lacks the amino group, making it less versatile in certain reactions.

    4-Aminobutanenitrile: Lacks the hydroxy group, affecting its reactivity and applications.

Uniqueness: 3-Amino-4-hydroxybutanenitrile is unique due to the presence of both hydroxy and amino groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

IUPAC Name

3-amino-4-hydroxybutanenitrile

InChI

InChI=1S/C4H8N2O/c5-2-1-4(6)3-7/h4,7H,1,3,6H2

InChI Key

DQMOBWMCVNATOF-UHFFFAOYSA-N

Canonical SMILES

C(C#N)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.